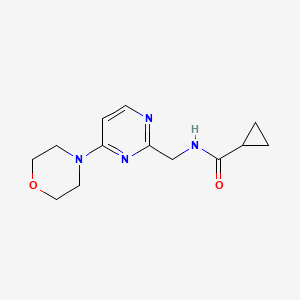

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. The compound's relevance stems from its unique structure, offering avenues for studying its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthesis of structurally related compounds involves condensation reactions, cyclization, and nucleophilic substitution. For example, one study reported the synthesis of a molecule by condensation of cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Lu et al., 2021). Another approach for synthesizing morpholine derivatives involved a green synthetic method from commercially available precursors through steps including condensation reaction, chlorination, and nucleophilic substitution (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction. These studies reveal the compound's conformation and the arrangement of molecules in the solid state, dominated by hydrogen bonds (Zhou et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives typically include cyclocondensation, nucleophilic substitution, and reactions with secondary amines to yield new derivatives with varied biological activities. For instance, cyclocondensation of specific precursors under mild conditions afforded novel derivatives characterized by their spectroscopic and microanalytical data (Karimian et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through experimental methods, including thermal analysis and crystallography studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's potential applications in drug design and material science. Molecular docking and density functional theory (DFT) studies provide insights into the compound's binding affinity and interaction mechanisms with biological targets, offering a foundation for developing new therapeutic agents (Zhou et al., 2021).

Scientific Research Applications

Chemistry and Biochemistry of Nitrogen Heterocycles

Nitrogen heterocycles are crucial in medicinal chemistry, given their prevalence in pharmaceuticals. An analysis of U.S. FDA-approved drugs reveals that a significant proportion contains nitrogen heterocycles, highlighting their importance in drug development (Vitaku, Smith, & Njardarson, 2014). This underscores the potential of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide in pharmaceutical applications, given its morpholine and pyrimidinyl moieties, which are common in bioactive molecules.

Drug-Delivery Systems

Cyclodextrin-based nanosponges represent a frontier in drug-delivery technology, offering a platform for improving solubility, modifying drug-release profiles, and enhancing the bioavailability of pharmaceutical compounds (Boczar & Michalska, 2022). Compounds like this compound, with specific functional groups, could potentially form inclusion complexes with cyclodextrins, indicating their utility in creating more effective and targeted drug delivery systems.

Anticarcinogenic Properties and Toxicity

The study of organotin(IV) complexes has revealed significant anticarcinogenic and toxic properties, with the structure of the organotin moiety playing a critical role in the biological activity of these compounds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018). Although not directly related, the research on such compounds highlights the ongoing interest in developing new cancer therapies based on novel chemical structures. This compound could, by analogy, serve as a scaffold for synthesizing new compounds with potential anticancer activities.

Ethylene Action Inhibition in Plant Physiology

1-Methylcyclopropene (1-MCP) is known for its role as an ethylene action inhibitor, with significant implications for extending the shelf life of fruits and vegetables by delaying ripening and senescence processes (Blankenship & Dole, 2003). While this compound is structurally distinct from 1-MCP, the presence of a cyclopropane ring suggests potential for research into similar applications in agriculture or postharvest technology.

Mechanism of Action

Target of Action

The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopropanecarboxamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins (PGs), both of which are pro-inflammatory mediators .

Mode of Action

The compound interacts with its targets by binding to the active sites of iNOS and COX-2, forming hydrophobic interactions . This binding inhibits the production of NO at non-cytotoxic concentrations and reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells .

Biochemical Pathways

The compound affects the biochemical pathways involving the production of pro-inflammatory mediators. By inhibiting iNOS and COX-2, it reduces the production of NO and PGs, respectively . This leads to a decrease in inflammation, as these mediators are known to increase in concentration with rising inflammation .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of NO and PGs, a decrease in the mRNA expression of iNOS and COX-2, and an overall inhibition of the inflammatory response . This suggests that the compound could be a potential therapeutic strategy for inflammation-associated disorders .

properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c18-13(10-1-2-10)15-9-11-14-4-3-12(16-11)17-5-7-19-8-6-17/h3-4,10H,1-2,5-9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXJRWFNTHAIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=NC=CC(=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)

![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2496199.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2496203.png)

![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)

![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2496210.png)